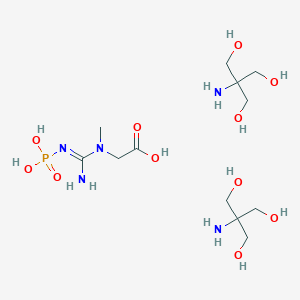
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the family of phenylpiperidine opioids, which are known for their potent analgesic effects. MPPP has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids.
Mechanism of Action
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. When this compound binds to these receptors, it activates a series of biochemical and physiological responses that lead to a reduction in pain perception. This compound also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It is a potent analgesic that can be used to treat moderate to severe pain. It also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure. This compound has been shown to have potential as a treatment for addiction to other opioids, such as heroin.
Advantages and Limitations for Lab Experiments
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has several advantages and limitations for lab experiments. One advantage is that it is a potent analgesic that can be used to study pain perception in animal models. Another advantage is that it has potential as a treatment for addiction to other opioids, which can be studied in animal models of addiction. However, this compound is a controlled substance that requires specialized equipment and expertise to handle safely. It also has potential for abuse, which can be a limitation in some lab experiments.
Future Directions
There are several future directions for the study of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol. One direction is to further explore its potential as a treatment for addiction to other opioids. Another direction is to study its potential as a treatment for other types of pain, such as neuropathic pain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on the body.
Synthesis Methods
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is typically synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of phenylacetonitrile with methylamine to form N-methylphenylacetone. This compound is then reacted with paraformaldehyde and piperidine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids. Several studies have shown that this compound is a potent analgesic that can be used to treat moderate to severe pain. It has also been shown to have potential as a treatment for addiction to other opioids, such as heroin.
properties
CAS RN |
102557-67-5 |
|---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C22H26N2O/c1-23-19-13-7-6-12-18(19)21(22(23)17-10-4-2-5-11-17)20(25)16-24-14-8-3-9-15-24/h2,4-7,10-13,20,25H,3,8-9,14-16H2,1H3 |
InChI Key |
HTRCQBARWLWHGX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
synonyms |
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
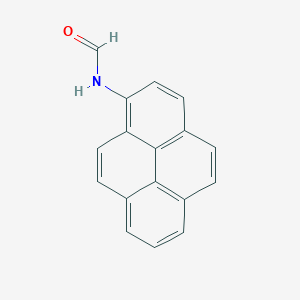




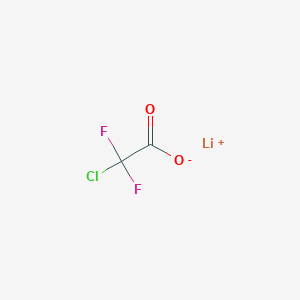


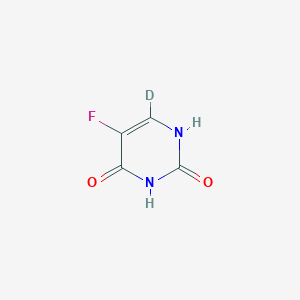
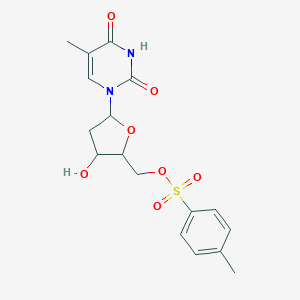
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
